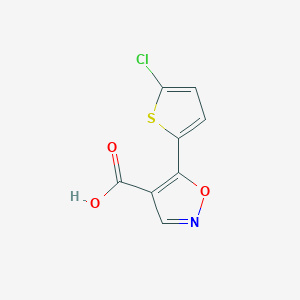

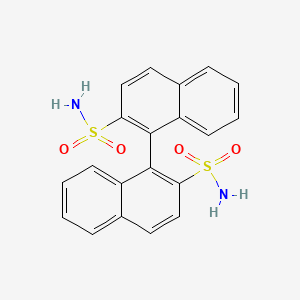

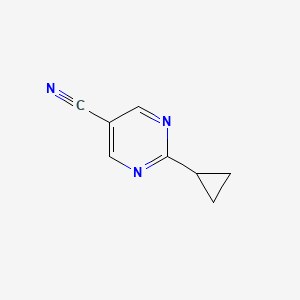

![molecular formula C9H20ClNO2 B1429991 4-[(3-Methylbutyl)amino]butanoic acid hydrochloride CAS No. 1423031-44-0](/img/structure/B1429991.png)

4-[(3-Methylbutyl)amino]butanoic acid hydrochloride

説明

4-[(3-Methylbutyl)amino]butanoic acid hydrochloride, also known as Gabapentin HCl, is a medication used to treat seizures and neuropathic pain. It was first approved by the US Food and Drug Administration (FDA) in 1993. Gabapentin HCl is a structural analogue of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. However, Gabapentin HCl does not bind to GABA receptors directly. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.

科学的研究の応用

Metabolic and Nutritional Implications

A comprehensive review by Vázquez-Añón et al. (2017) delves into the chemistry, metabolism, and dose response of methionine sources like 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met). The study highlights the chemical and biological differences between these compounds, emphasizing their distinct metabolic pathways in monogastric animals and how these differences affect their bioefficacy. The authors provide a thorough discussion on the enzymatic conversion and utilization of these compounds, shedding light on the nutritional implications for animal feeds and the appropriate statistical methods for comparing their bioefficacy. The findings underscore the complex interplay between chemical structure, absorption, metabolism, and the resultant growth responses in animals, offering valuable insights for field nutritionists and researchers in animal nutrition (Vázquez-Añón et al., 2017).

Role in Food Flavor and Production

Branched aldehydes, derived from amino acids like 3-methyl butanal, play a crucial role in the flavor profile of various food products. Smit et al. (2009) review the production and breakdown pathways of these aldehydes, focusing on their formation at the metabolic level and their presence in different food items. This paper provides a deep dive into the biochemical processes that lead to the formation of these flavor compounds and discusses ways to control their levels in food products. Understanding these processes is essential for food scientists aiming to enhance flavor profiles or develop new food products (Smit, Engels, & Smit, 2009).

Environmental and Industrial Considerations

In the context of environmental science and industrial processes, the work by Staples (2001) examines the fate and effects of oxo-process chemicals, including compounds similar in structure to 4-[(3-Methylbutyl)amino]butanoic acid hydrochloride. The study discusses the environmental releases, solubility, volatility, biodegradability, and toxicity of these compounds, providing a comprehensive overview of their behavior in the environment and their impact on aquatic life. This review is particularly valuable for environmental scientists and industrial professionals concerned with the ecological implications of chemical releases and seeking strategies for pollution control and waste management (Staples, 2001).

特性

IUPAC Name |

4-(3-methylbutylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(2)5-7-10-6-3-4-9(11)12;/h8,10H,3-7H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTWZURGTSBZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methylbutyl)amino]butanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

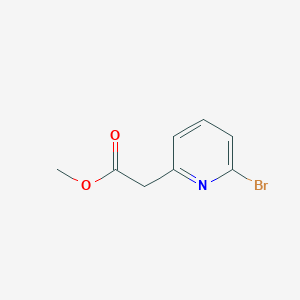

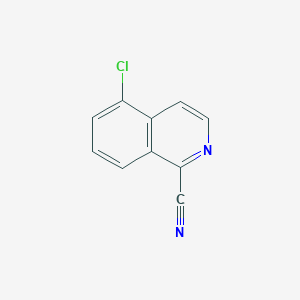

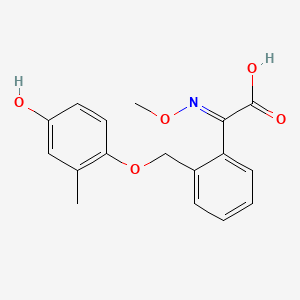

![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)